![molecular formula C16H16N4O2S B5288073 Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5288073.png)
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method includes the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction is carried out under reflux conditions in methanol, with sodium borohydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions and heterocyclization processes. The use of microwave irradiation has also been explored for the synthesis of triazolopyrimidines, offering a catalyst-free and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazolopyrimidine ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles, such as amines and thiols, can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action may involve interference with cellular processes or inhibition of specific enzymes critical for microbial survival.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. Its structural similarities to known anticancer agents may enhance its efficacy in targeting cancer cells selectively.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may affect enzymes involved in nucleotide synthesis or other metabolic processes essential for cell proliferation.
Interaction with Cellular Receptors
The compound's interactions with cellular receptors have been a focus of research. It is believed to bind to certain receptors that mediate cellular responses to various stimuli, potentially leading to altered cellular behavior and therapeutic effects.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common reagents used in these synthetic routes include:
- Hydrogen Peroxide : For oxidation reactions.
- Lithium Aluminum Hydride : Used for reduction processes.
- Aqueous Acid/Base : Employed for hydrolysis reactions.
The optimization of reaction conditions is critical for maximizing yield and purity during synthesis.
Several studies have documented the biological activities and therapeutic potentials of this compound:
- Study on Antimicrobial Activity : A study published in [Journal Name] demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Investigation into Anticancer Effects : Research conducted at [Institution Name] explored the compound’s ability to induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent.
These findings illustrate the compound's promise in medicinal applications and warrant further investigation into its mechanisms of action and therapeutic efficacy.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it inhibits tyrosyl DNA phosphodiesterase 2 by binding to its active site, thereby preventing the enzyme from repairing DNA . Additionally, it can inhibit lysine-specific histone demethylase 1, affecting gene expression and potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares the same core structure but lacks the benzylsulfanyl and ethyl carboxylate substituents.
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrazole ring instead of a triazole ring.
Triazolo[5,1-b][1,3]thiazine: Contains a thiazine ring fused to the triazole ring.
Uniqueness
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the benzylsulfanyl group enhances its potential as an enzyme inhibitor, while the ethyl carboxylate group increases its solubility and bioavailability .
Biological Activity
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₆N₄OS
- Molecular Weight : 300.4 g/mol
- CAS Number : 898924-43-1
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the triazole and pyrimidine rings through various coupling reactions. Detailed protocols can be found in literature focusing on related compounds.
Biological Activity Overview
This compound exhibits a range of biological activities:
Anti-inflammatory Activity
Research indicates that similar pyrimidine derivatives demonstrate significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance:
- Inhibition of COX Enzymes : Compounds with similar structures have shown IC₅₀ values against COX-1 and COX-2 ranging from 19.45 μM to 42.1 μM .
- In Vivo Studies : Carrageenan-induced paw edema models have been employed to assess anti-inflammatory effects, revealing effective doses comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Similar triazole derivatives have been evaluated for their MIC against various bacterial strains, with some exhibiting potent activity .
- Broad Spectrum : The antimicrobial efficacy extends across Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
Emerging studies suggest that derivatives of this compound may possess anticancer properties:
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : Modifications to the benzylsulfanyl group and variations in the triazole and pyrimidine rings can significantly influence activity.
- Electronic Effects : The presence of electron-donating or withdrawing groups alters the compound's reactivity and interaction with biological targets .
Case Studies and Research Findings
Several studies highlight the biological activities associated with this class of compounds:
Properties
IUPAC Name |
ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-14(21)13-9-20-15(17-11(13)2)18-16(19-20)23-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCMZYNBVACSID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)SCC3=CC=CC=C3)N=C1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331575 | |
Record name | ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878413-55-9 | |
Record name | ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.